molecular formula C20H14N2O4 B12471831 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide

Cat. No.: B12471831
M. Wt: 346.3 g/mol
InChI Key: AUZJESHQIHDFHH-UHFFFAOYSA-N
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Description

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide is a complex organic compound that features a phthalimide moiety linked to a furan ring via a carboxamide bridge

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C20H14N2O4/c23-18-15-9-4-5-10-16(15)19(24)22(18)13-21(14-7-2-1-3-8-14)20(25)17-11-6-12-26-17/h1-12H,13H2

InChI Key

AUZJESHQIHDFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a furan-2-carboxylic acid derivative under specific conditions to yield the target compound. Common reagents used in these reactions include organic solvents like methanol or ethanol, and catalysts such as sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings[][6].

Mechanism of Action

The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide is unique due to its specific combination of a phthalimide moiety and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

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